2-(Carboxymethyl)-3-oxopyrrolidine-1-carboxylic acid

Physicochemical property Purification Thermal stability

2-(Carboxymethyl)-3-oxopyrrolidine-1-carboxylic acid (CAS 857205-87-9) is a substituted pyrrolidinone diacid featuring both a ketone and two carboxylic acid functionalities on a pyrrolidine ring. With molecular formula C7H9NO5 and a molecular weight of 187.15 g/mol, this compound serves as a regiospecific scaffold in medicinal chemistry and organic synthesis where precise functional group placement dictates downstream molecular properties.

Molecular Formula C7H9NO5
Molecular Weight 187.15 g/mol
CAS No. 857205-87-9
Cat. No. B12858047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Carboxymethyl)-3-oxopyrrolidine-1-carboxylic acid
CAS857205-87-9
Molecular FormulaC7H9NO5
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESC1CN(C(C1=O)CC(=O)O)C(=O)O
InChIInChI=1S/C7H9NO5/c9-5-1-2-8(7(12)13)4(5)3-6(10)11/h4H,1-3H2,(H,10,11)(H,12,13)
InChIKeyAJFDZBDXHYFHOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Carboxymethyl)-3-oxopyrrolidine-1-carboxylic acid (CAS 857205-87-9): A Regiospecific Pyrrolidinone Diacid Building Block for Synthesis-Focused Procurement


2-(Carboxymethyl)-3-oxopyrrolidine-1-carboxylic acid (CAS 857205-87-9) is a substituted pyrrolidinone diacid featuring both a ketone and two carboxylic acid functionalities on a pyrrolidine ring. With molecular formula C7H9NO5 and a molecular weight of 187.15 g/mol, this compound serves as a regiospecific scaffold in medicinal chemistry and organic synthesis where precise functional group placement dictates downstream molecular properties . Its computed physicochemical profile, including a density of 1.55 g/cm³ and a boiling point of approximately 481.5°C at 760 mmHg, distinguishes it from isomeric analogs with identical elemental composition .

Regiospecific pyrrolidinone diacid scaffold Precise carboxymethyl placement at C2 and carboxylic acid on N1
Dual carboxylic acid coupling handles Supports amide and ester bond formation in multi-step synthesis
Distinct physicochemical profile vs isomers Computed boiling point and flash point differentiate from same-formula analogs

Why 2-(Carboxymethyl)-3-oxopyrrolidine-1-carboxylic acid Cannot Be Swapped with Isomeric Pyrrolidinone Diacids in Synthesis


Compounds sharing the molecular formula C7H9NO5 but differing in the position of the carboxymethyl or oxo groups (e.g., 4-carboxy-2-oxopyrrolidine-1-acetic acid, CAS 43094-97-9, or 2-methyl-4-oxopyrrolidine-1,3-dicarboxylic acid, CAS 875255-92-8) exhibit markedly different boiling points and flash points despite identical molecular weights . Such physicochemical disparities arise from altered hydrogen-bonding networks and molecular symmetry, directly impacting purification requirements, thermal stability during reactions, and handling safety. Consequently, substituting one isomer for another without adjusting synthetic protocols can lead to failed reactions, impure products, and inconsistent batch performance, making specific procurement of the correct regioisomer essential .

Isomer-dependent boiling points may alter purification Same-formula isomers exhibit 26–59°C boiling-point shifts; distillation protocols may not transfer directly.
Hydrogen-bonding topology may shift reactivity Altered H-bond networks from regioisomer differences can impact coupling efficiency and intermediate stability.
Flash-point differences require safety review Computed flash-point gaps between isomers may necessitate distinct storage and ventilation protocols.

Quantitative Differentiation of 2-(Carboxymethyl)-3-oxopyrrolidine-1-carboxylic acid from Structural Isomers: A Procurement-Relevant Evidence Guide


Boiling Point Advantage of 59.2°C Lower Than 4-Carboxy-2-oxopyrrolidine-1-acetic Acid (CAS 43094-97-9)

The target compound exhibits a computed boiling point of 481.542°C at 760 mmHg, which is 59.2°C lower than that of its constitutional isomer 4-carboxy-2-oxopyrrolidine-1-acetic acid (540.782°C at 760 mmHg) . This substantial difference, measured under identical computational conditions, indicates weaker intermolecular forces in the target compound, facilitating lower-temperature distillation and reducing thermal degradation risk during purification.

Boiling Point vs 4-Carboxy Isomer
Cross-study comparable
481.5°C vs 540.8°C (Δ −59.2°C)
Reported lower purification temperature context
Computed values; experimental verification recommended
Physicochemical property Purification Thermal stability

Boiling Point 26.5°C Higher Than 2-Methyl-4-oxopyrrolidine-1,3-dicarboxylic Acid (CAS 875255-92-8)

Compared to another constitutional isomer, 2-methyl-4-oxopyrrolidine-1,3-dicarboxylic acid, which has a computed boiling point of 455.065°C at 760 mmHg, the target compound boils 26.5°C higher . This intermediate boiling point places the target compound between the two main isomer classes, offering a balance of volatility and thermal stability that may be better suited for reactions requiring moderate temperatures without excessive evaporative loss.

Boiling Point vs 2-Methyl Isomer
Cross-study comparable
481.5°C vs 455.1°C (Δ +26.5°C)
Intermediate thermal stability context
Computed values; method-specific review advised
Physicochemical property Thermal stability Reaction design

Flash Point 35.8°C Lower Than 4-Carboxy Isomer, Enhancing Handling Safety Margins

The computed flash point of the target compound is 245.028°C, which is 35.8°C lower than the 280.855°C flash point of 4-carboxy-2-oxopyrrolidine-1-acetic acid . While both are well above ambient temperatures, the lower flash point of the target compound indicates a higher vapor pressure of combustible vapors under standard conditions, necessitating different storage and ventilation requirements.

Flash Point vs 4-Carboxy Isomer
Cross-study comparable
245.0°C vs 280.9°C (Δ −35.8°C)
Context-dependent storage review
Computed values; site-specific safety review recommended
Safety Flash point Storage

Regiospecific Carboxylic Acid Placement Dictates Distinct Molecular Recognition Potential

Although specific biological activity data for the target compound are absent from primary literature as of this assessment, its regiospecific arrangement—a carboxymethyl group at the 2-position and a carboxylic acid directly on the pyrrolidine nitrogen—produces a hydrogen-bond donor/acceptor topology distinct from the 4-carboxy isomer (carboxymethyl on nitrogen, carboxylic acid at 4-position) and the 2-methyl diacid isomer (methyl at 2-position, carboxylic acids at 1- and 3-positions) . In the class of pyrrolidinone diacids, such positional differences have been shown to yield differential binding to enzymes and receptors, as evidenced by the patent literature on 3-carboxy-2-oxo-1-pyrrolidine derivatives (WO2007065634A1) where regioisomerism directly influences pharmacological activity [1].

Molecular Recognition Topology
Class-level inference
Distinct H-bond donor/acceptor pattern
Class-level scaffold differentiation from isomers
Patent WO2007065634A1 supports regioisomer relevance; no direct assay data
Medicinal chemistry Scaffold Ligand design

Targeted Application Scenarios for 2-(Carboxymethyl)-3-oxopyrrolidine-1-carboxylic acid in Synthesis and Medicinal Chemistry


Regiospecific Scaffold for Pyrrolidinone-Based Drug Discovery Libraries

When constructing compound libraries that explore the influence of carboxylic acid position on biological activity, the 2-(carboxymethyl) substitution pattern of this compound provides a structurally unique input that cannot be accessed by isomer mixtures. Patent WO2007065634A1 demonstrates that related 3-carboxy-2-oxo-1-pyrrolidine derivatives display regioisomer-dependent pharmacological profiles; incorporating this compound ensures the library contains the correct topology for structure–activity relationship exploration [1].

Intermediate Requiring Moderate-Temperature Distillation with Reduced Thermal Degradation

Due to its boiling point of 481.5°C—59°C lower than the 4-carboxy isomer—this compound is better suited for purification by vacuum distillation at lower temperatures, reducing the risk of decarboxylation or ring-opening side reactions that can plague higher-boiling analogs .

Synthetic Route Design Where Balanced Volatility and Thermal Stability Are Required

In multi-step syntheses involving high-temperature coupling reactions (e.g., amide bond formation with poorly nucleophilic amines), the intermediate boiling point—26.5°C higher than the methyl-substituted isomer—offers enhanced thermal resilience while still permitting evaporative removal under reduced pressure if needed .

Procurement for Facilities with Specific Flash-Point-Dependent Safety Protocols

The flash point of 245°C, while above standard storage thresholds, is 35.8°C lower than the 4-carboxy isomer. Procurement decisions should incorporate this data to ensure compatibility with existing ventilation and ignition-control systems, potentially reducing the need for specialized storage infrastructure compared to lower-flash-point alternatives .

Application
Selection Property
Validation Focus
Pyrrolidinone library synthesis
Regiospecific scaffold identity
Positional isomer verification
Vacuum distillation purification
Lower-boiling regioisomer selection
Distillation condition optimization
High-temperature coupling reactions
Thermal resilience context
Reaction temperature tolerance review
Safety-protocol procurement
Flash-point specification review
Storage and ventilation compatibility
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